1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with difluoromethyl groups can be synthesized through electrophilic aromatic substitution reactions, where difluoromethyl groups are introduced using reagents like difluoromethyl iodide.
Bromination: The bromopropanone moiety is introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the bromopropanone moiety to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of difluoromethyl groups.
Materials Science: It is used in the synthesis of advanced materials with unique electronic properties, such as organic semiconductors.
Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can bind to specific targets, modulating their activity through mechanisms such as inhibition or activation .
Comparison with Similar Compounds
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
1-(2,5-Difluorophenyl)-3-bromopropan-2-one: Lacks the additional fluorine atoms on the phenyl ring.
Uniqueness: 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H9BrF4O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c12-5-8(17)4-7-3-6(10(13)14)1-2-9(7)11(15)16/h1-3,10-11H,4-5H2 |
InChI Key |
BYPQAZKOQPBEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CC(=O)CBr)C(F)F |
Origin of Product |
United States |
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